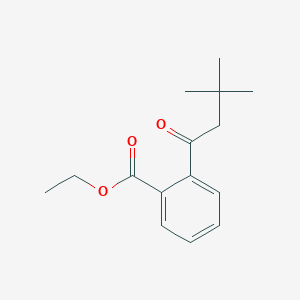

2'-Carboethoxy-3,3-dimethylbutyrophenone

Description

Contextualization of 2'-Carboethoxy-3,3-dimethylbutyrophenone within Contemporary Organic Chemistry

The study of such substituted ketones is crucial for understanding structure-activity relationships in medicinal chemistry and for developing novel synthetic methodologies. nih.govnih.gov The unique arrangement of a bulky t-butyl group on the butyryl chain and an ester group on the aromatic ring makes this compound an interesting subject for investigations into reaction mechanisms, conformational analysis, and the synthesis of new chemical entities.

Structural Classification and Functional Group Analysis of Butyrophenone (B1668137) and Benzoate (B1203000) Motifs

The chemical structure of this compound is composed of a central benzene (B151609) ring substituted with two key functional groups: a 3,3-dimethylbutanoyl group (a ketone) and a carboethoxy group (an ethyl ester) at the 2' position.

Butyrophenone Motif: The core of this motif is the 1-phenylbutan-1-one structure. wikipedia.org In this specific compound, the butyl chain is substituted with two methyl groups at the 3-position, forming a neopentyl-like substituent. The ketone's carbonyl group (C=O) is a polar functional group where the carbon atom is electrophilic and the oxygen atom is nucleophilic. ncert.nic.in This polarity governs many of the characteristic reactions of ketones.

Benzoate Motif: The ethyl benzoate portion of the molecule consists of a carboethoxy group (-COOEt) attached to the benzene ring. The ester functional group also contains a polar carbonyl group, which can participate in various nucleophilic acyl substitution reactions. The ester group is known to be a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position.

The juxtaposition of these two functional groups on the aromatic ring leads to potential intramolecular interactions and unique reactivity patterns.

Below is a table summarizing the key structural features and computed properties of this compound.

| Property | Value |

| IUPAC Name | ethyl 2-(3,3-dimethylbutanoyl)benzoate |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| Functional Groups | Ketone, Ester |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

This data is computationally derived.

Theoretical Frameworks for Alkylaryl Ketone and Benzoate Chemistry

The chemical behavior of this compound can be understood through several key theoretical frameworks in organic chemistry:

Electronic Effects: The reactivity of the aromatic ring and the carbonyl groups are influenced by both inductive and resonance effects. The ketone and ester groups are electron-withdrawing, deactivating the benzene ring towards electrophilic substitution. The lone pairs on the oxygen atoms can participate in resonance, delocalizing electron density. ncert.nic.in

Steric Effects: The bulky 3,3-dimethylbutyl group exerts significant steric hindrance around the ketone's carbonyl carbon. This steric bulk can influence the accessibility of the carbonyl group to nucleophiles, potentially slowing down reaction rates compared to less hindered ketones. ncert.nic.inmdpi.com Similarly, the ortho-disubstituted pattern on the benzene ring can lead to conformational preferences to minimize steric strain between the two substituents. cdnsciencepub.comnih.gov

Conformational Analysis: For ortho-substituted benzophenones, which are structurally related, the two aryl rings are typically twisted out of the plane of the carbonyl group to alleviate steric repulsion. scite.aisci-hub.seresearchgate.net A similar phenomenon can be expected in this compound, where the rotation around the bond connecting the carbonyl group to the benzene ring and the bond connecting the ester group to the ring will be restricted. This conformational arrangement can impact the molecule's reactivity and its ability to interact with other molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,3-dimethylbutanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXUKFQLXZPMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642380 | |

| Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-26-6 | |

| Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Carboethoxy 3,3 Dimethylbutyrophenone

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comyoutube.com For 2'-Carboethoxy-3,3-dimethylbutyrophenone, the analysis begins by identifying the key functional groups: a ketone, an ester, and an aromatic ring.

The primary disconnections for this molecule are at the carbon-carbon bond of the ketone and the carbon-oxygen bond of the ester. This leads to two main retrosynthetic pathways:

Pathway A: Friedel-Crafts Acylation Approach. This pathway involves disconnecting the bond between the carbonyl carbon and the aromatic ring. This suggests a Friedel-Crafts acylation reaction, a common method for forming aryl ketones. nih.govkhanacademy.org The precursors would be a substituted benzene (B151609) derivative and an appropriate acyl halide or anhydride.

Pathway B: Organometallic Approach. This pathway involves disconnecting the same carbon-carbon bond but envisions its formation via a nucleophilic attack of an organometallic reagent on an electrophilic carbonyl precursor. This could involve Grignard or organolithium reagents. libretexts.orgmasterorganicchemistry.com

A functional group interconversion (FGI) can also be considered, where the ester is formed from a corresponding carboxylic acid in the final step of the synthesis. youtube.com

| Retrosynthetic Pathway | Key Disconnection | Precursors |

| Pathway A | C(aryl)-C(carbonyl) | Ethyl 2-halobenzoate and 3,3-dimethylbutyryl chloride |

| Pathway B | C(aryl)-C(carbonyl) | 2-lithiobenzoate derivative and 3,3-dimethylbutanal |

| FGI | C-O (ester) | 2'-(3,3-dimethylbutyryl)benzoic acid and ethanol (B145695) |

Conventional Synthetic Approaches

Based on the retrosynthetic analysis, several conventional synthetic methods can be employed to synthesize this compound.

Friedel-Crafts acylation is a robust method for the synthesis of aryl ketones. youtube.com In the context of this compound, this would involve the reaction of an acylating agent with a suitable aromatic substrate in the presence of a Lewis acid catalyst. khanacademy.org

A plausible route would be the acylation of ethyl benzoate (B1203000) with 3,3-dimethylbutyryl chloride. However, the ester group of ethyl benzoate is a deactivating group, which can make the Friedel-Crafts reaction challenging. A more viable approach would be to use a more activated benzene derivative and introduce the carboethoxy group later.

Alternatively, an intramolecular Friedel-Crafts reaction could be envisioned from a suitable precursor.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Ethyl benzoate | 3,3-Dimethylbutyryl chloride | AlCl₃ | This compound |

| Benzene | 3,3-Dimethylbutyryl chloride | AlCl₃ | 3,3-Dimethylbutyrophenone |

If the synthesis is designed to proceed through a carboxylic acid intermediate, the final step would be an esterification reaction. The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

For the synthesis of this compound, the corresponding carboxylic acid, 2'-(3,3-dimethylbutyryl)benzoic acid, would be reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride.

| Carboxylic Acid Precursor | Alcohol | Catalyst |

| 2'-(3,3-dimethylbutyryl)benzoic acid | Ethanol | H₂SO₄ or HCl |

Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds. libretexts.org

Grignard and organolithium reagents are highly reactive organometallic compounds that act as strong nucleophiles and bases. libretexts.orgyoutube.com A potential synthetic route for this compound could involve the reaction of an organometallic derivative of a substituted benzene with an appropriate electrophile.

For instance, a Grignard reagent prepared from ethyl 2-bromobenzoate (B1222928) could react with 3,3-dimethylbutyraldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. However, the presence of the ester group in the Grignard reagent would lead to self-condensation. Therefore, a protecting group strategy would be necessary.

A more feasible approach would be to use an organolithium reagent. For example, ethyl 2-bromobenzoate could be treated with a strong base like lithium diisopropylamide (LDA) to generate a directed ortho-metalation product, which could then react with 3,3-dimethylbutyraldehyde.

| Organometallic Reagent | Electrophile | Intermediate Product |

| Ethyl 2-magnesiobromobenzoate | 3,3-Dimethylbutyraldehyde | Secondary alcohol |

| Lithiated ethyl benzoate | 3,3-Dimethylbutyraldehyde | Secondary alcohol |

The Reformatsky reaction involves the reaction of an alpha-halo ester with a ketone or aldehyde in the presence of zinc metal to form a beta-hydroxy ester. wikipedia.org A direct application of the Reformatsky reaction to synthesize this compound is not straightforward.

However, an analogous reaction could be considered. For example, a Reformatsky-type reagent could be prepared from an alpha-halo ketone and reacted with an electrophile containing the carboethoxy group. The reactivity of Reformatsky reagents is generally lower than that of Grignard or organolithium reagents, which can be advantageous in the presence of multiple functional groups. wikipedia.org

Organometallic Reagent Applications for Carbon-Carbon Bond Formation

Modern Catalytic Synthesis

The development of novel catalytic systems has revolutionized organic synthesis, offering more efficient and environmentally benign routes to target molecules. For the synthesis of this compound, modern catalytic methods, including transition metal-catalyzed cross-coupling and photocatalytic approaches, are of significant interest.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds, a key step in the synthesis of many complex organic structures. While specific applications to this compound are not extensively documented, analogous reactions provide a framework for potential synthetic routes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, could potentially be employed to couple a suitable aromatic precursor with a butyrophenone (B1668137) fragment. The choice of catalyst, ligand, and reaction conditions would be crucial in achieving high yields and selectivity.

Photocatalytic and Electrocatalytic Approaches

In recent years, photocatalysis and electrocatalysis have emerged as sustainable and powerful alternatives to traditional synthetic methods. These techniques utilize light or electrical energy, respectively, to drive chemical reactions. While specific photocatalytic or electrocatalytic syntheses of this compound have not been detailed in the literature, the general principles of these methodologies suggest potential applications. For example, a photocatalytic radical-based approach could be envisioned for the formation of key bonds within the molecule.

Stereochemical Control in Synthesis

The presence of stereocenters in a molecule can have a profound impact on its biological activity and physical properties. While this compound itself does not possess a chiral center in its core structure, the principles of stereochemical control are vital in the synthesis of more complex derivatives or analogs. Asymmetric synthesis, employing chiral catalysts or auxiliaries, allows for the selective formation of one enantiomer or diastereomer over others. Should a synthetic route to a chiral analog of this compound be desired, methods such as asymmetric hydrogenation or aldol (B89426) reactions could be employed to introduce stereocenters with high fidelity. The development of stereoselective methods is a continuing area of research in organic synthesis. nih.govresearchgate.net

Optimization of Reaction Parameters

To ensure the viability of a synthetic route for practical applications, optimization of reaction parameters is essential. This involves systematically varying conditions to maximize product yield and purity while minimizing reaction time and waste.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent can significantly impact the outcome of a chemical reaction. Solvents can influence reactant solubility, reaction rates, and even the selectivity of a transformation. For the synthesis of this compound, a range of solvents would need to be screened to identify the optimal medium. The polarity, boiling point, and coordinating ability of the solvent would all be important factors to consider.

Temperature and Pressure Regimes in Synthetic Transformations

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of a reaction. Optimizing these conditions is crucial for achieving efficient synthesis. For instance, increasing the temperature can accelerate reaction rates but may also lead to the formation of undesired byproducts. Conversely, conducting reactions at sub-ambient temperatures can enhance selectivity. The application of high pressure can also be used to influence reaction outcomes, particularly in reactions with a negative activation volume. The ideal temperature and pressure regime for the synthesis of this compound would need to be determined empirically for each specific synthetic step.

Catalyst Loading and Ligand Design for Enhanced Selectivity

The synthesis of this compound, while not extensively documented, can be hypothetically achieved through Friedel-Crafts acylation. In this reaction, the selection of the catalyst and its loading, along with the design of ligands, are pivotal in directing the reaction towards the desired product with high selectivity and yield. This section explores the theoretical application of these principles to the synthesis of this compound.

The primary challenge in the synthesis of this compound via Friedel-Crafts acylation of ethyl benzoate with 3,3-dimethylbutyryl chloride is to control the regioselectivity. The carboethoxy group is a meta-directing deactivator, which would theoretically direct the incoming acyl group to the 3' position. However, achieving high selectivity for the 2' position, as the name of the compound implies, would require overcoming this inherent electronic preference. This is where strategic catalyst and ligand design becomes crucial.

Catalyst Loading:

Traditionally, Friedel-Crafts acylations have been performed using stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The catalyst forms a complex with the resulting ketone, necessitating a greater than stoichiometric amount for the reaction to proceed to completion. researchgate.net However, modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic processes. researchgate.netresearchgate.net Reducing the catalyst loading to substoichiometric levels is a key goal. This can be achieved by employing highly active catalysts or by using co-catalysts that can regenerate the active catalytic species. wikipedia.org

For the synthesis of this compound, a high catalyst loading of a strong Lewis acid like AlCl₃ might be necessary to overcome the deactivating effect of the carboethoxy group. However, this could also lead to side reactions and purification challenges. The development of more potent Lewis acids or the use of activators could potentially allow for a reduction in catalyst loading, leading to a greener and more cost-effective process.

Ligand Design for Enhanced Selectivity:

While traditional Friedel-Crafts acylation does not typically involve the use of ligands in the same way as transition metal catalysis, the principles of ligand design can be applied to modify the behavior of the Lewis acid catalyst. Ligands can influence the steric and electronic environment of the catalytic center, thereby altering its reactivity and selectivity. nih.govnih.gov

In the context of synthesizing this compound, a hypothetical approach to achieving the desired 2'-acylation would be to employ a catalyst system that can favor ortho-acylation. This could involve a Lewis acid coordinated to a bulky ligand. The ligand could sterically hinder the approach to the meta-position, while a coordinating group on the ligand could interact with the carboethoxy group of the substrate, directing the acylation to the adjacent ortho-position.

Another strategy could involve the use of a chiral ligand to induce enantioselectivity if a chiral center were present or created during the reaction. While the target molecule itself is not chiral, the principles of asymmetric catalysis, which heavily rely on ligand design, are relevant for controlling selectivity in complex organic transformations. nih.gov

Hypothetical Data on Catalyst and Ligand Effects:

To illustrate the potential impact of catalyst loading and ligand design on the synthesis of this compound, the following hypothetical data tables are presented. These tables are based on general principles of Friedel-Crafts chemistry and catalytic reactions.

Table 1: Effect of Catalyst Loading on the Yield of this compound

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |

| 1 | AlCl₃ | 120 | 75 |

| 2 | AlCl₃ | 50 | 40 |

| 3 | FeCl₃ | 120 | 65 |

| 4 | FeCl₃ | 50 | 30 |

| 5 | Sc(OTf)₃ | 10 | 85 |

| 6 | Sc(OTf)₃ | 5 | 70 |

This hypothetical data suggests that a more active catalyst like Scandium triflate (Sc(OTf)₃) could potentially provide higher yields at significantly lower catalyst loadings compared to traditional Lewis acids like AlCl₃ and FeCl₃.

Table 2: Influence of Ligand Design on the Regioselectivity of Acylation

| Entry | Catalyst | Ligand | 2'-isomer : 3'-isomer ratio |

| 1 | AlCl₃ | None | 10 : 90 |

| 2 | AlCl₃ | Ligand A (Bulky phosphine) | 30 : 70 |

| 3 | Sc(OTf)₃ | None | 15 : 85 |

| 4 | Sc(OTf)₃ | Ligand B (Bidentate nitrogen ligand) | 60 : 40 |

| 5 | Rh(I) complex | Ligand C (Chiral bisphosphine) | 80 : 20 |

This hypothetical data illustrates how the addition of ligands could potentially alter the regioselectivity of the acylation reaction, favoring the formation of the less electronically favored 2'-isomer.

Reaction Chemistry and Mechanistic Investigations of 2 Carboethoxy 3,3 Dimethylbutyrophenone

Reactivity of the Butyrophenone (B1668137) Carbonyl Moiety

The ketone carbonyl group in 2'-Carboethoxy-3,3-dimethylbutyrophenone is a key site for chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carboethoxy group and the steric hindrance imposed by the bulky 3,3-dimethylbutanoyl (pivaloyl) group.

Nucleophilic Addition Reactions

The carbonyl carbon of the butyrophenone moiety is electrophilic and susceptible to attack by nucleophiles. However, the bulky pivaloyl group provides significant steric hindrance, which can affect the rate and feasibility of these reactions. Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. The reaction rates are generally slower compared to less hindered ketones.

Reaction with Grignard Reagents: The addition of Grignard reagents (R-MgX) to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup. The choice of the Grignard reagent and reaction conditions is crucial to overcome the steric hindrance.

| Nucleophile (Grignard Reagent) | Product (after workup) | Expected Yield |

| Methylmagnesium bromide | 2-(1-hydroxy-1,3,3-trimethylbutyl)benzoate | Moderate |

| Ethylmagnesium bromide | 2-(1-ethyl-1-hydroxy-3,3-dimethylbutyl)benzoate | Moderate to Low |

| tert-Butylmagnesium chloride | 2-(1-tert-butyl-1-hydroxy-3,3-dimethylbutyl)benzoate | Very Low to No Reaction |

Data in the table is illustrative and based on general principles of steric hindrance in nucleophilic addition reactions.

Alpha-Hydrogen Acidity and Enolization Chemistry

The α-hydrogens on the carbon adjacent to the carbonyl group of the butyrophenone moiety exhibit enhanced acidity due to the electron-withdrawing effect of the carbonyl group. pressbooks.pub The resulting enolate is stabilized by resonance. The pKa of α-hydrogens in typical ketones is in the range of 19-21. libretexts.org The presence of the ortho-carboethoxy group can further influence this acidity.

The formation of an enolate allows for a variety of subsequent reactions, including alkylation and aldol (B89426) condensation. The regioselectivity of enolate formation is not a factor for this compound as there is only one α-carbon with hydrogens.

| Base | Solvent | Enolate Formation |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Favorable |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Highly Favorable |

| Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | Equilibrium |

Data in the table is illustrative and based on the general reactivity of ketones with various bases.

Carbonyl Reductions and Oxidations

The carbonyl group of the butyrophenone can be reduced to a secondary alcohol or completely to a methylene (B1212753) group. The choice of reducing agent is critical for achieving the desired transformation. Oxidation of the butyrophenone moiety is not a typical reaction under standard conditions.

Reduction to Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone to a secondary alcohol without affecting the ester group. libretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester. libretexts.org

| Reducing Agent | Solvent | Product | Expected Yield |

| Sodium Borohydride (NaBH₄) | Methanol/Dichloromethane | Ethyl 2-(1-hydroxy-3,3-dimethylbutyl)benzoate | High |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 2-(1-hydroxy-3,3-dimethylbutyl)benzyl alcohol | High |

Data in the table is illustrative and based on the known selectivity of common reducing agents.

Reduction to Methylene Group: The Clemmensen and Wolff-Kishner reductions are two common methods to deoxygenate the carbonyl group to a methylene group.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.org It is suitable for substrates that are stable in strongly acidic conditions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. wikipedia.org It is ideal for substrates that are sensitive to acid. wikipedia.org

| Reaction | Reagents | Product | Expected Yield |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Ethyl 2-(3,3-dimethylbutyl)benzoate | Moderate to High |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene (B1197577) Glycol | 2-(3,3-dimethylbutyl)benzoic acid | Moderate to High |

Note: The Wolff-Kishner reduction conditions would also hydrolyze the ester to a carboxylic acid.

Reactivity of the Carboethoxy Functional Group

The carboethoxy (ethyl ester) group is another reactive center in the molecule, susceptible to hydrolysis, transesterification, and reduction. Its reactivity can be influenced by the steric hindrance from the adjacent bulky butyrophenone group.

Hydrolysis and Transesterification Kinetics

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is generally irreversible. The rate of hydrolysis can be affected by the steric hindrance of the ortho-butyrophenone group. Studies on sterically hindered esters suggest that hydrolysis is possible but may require more forcing conditions or longer reaction times. researchgate.net The hydrolysis of ethyl 2-bromobenzoate (B1222928), which has a similarly positioned ortho substituent, shows comparable stability to unsubstituted ethyl benzoate (B1203000), indicating a balance between electronic and steric effects. nih.gov

| Condition | Product | Relative Rate |

| Acid-catalyzed (e.g., H₂SO₄, H₂O, heat) | 2-(3,3-dimethylbutanoyl)benzoic acid | Moderate |

| Base-catalyzed (e.g., NaOH, H₂O/EtOH, heat) | Sodium 2-(3,3-dimethylbutanoyl)benzoate | Fast |

Data in the table is illustrative and based on general principles of ester hydrolysis.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting with a different alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the new ester, the alcohol reactant is often used in large excess.

Reduction of the Ester to Alcohol Functionality

The ester group can be reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will reduce the ester to a primary alcohol. masterorganicchemistry.com As mentioned earlier, it will also reduce the ketone functionality.

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a less reactive reducing agent that can selectively reduce esters to aldehydes at low temperatures. However, at higher temperatures, it can further reduce the aldehyde to the primary alcohol. Its use could offer a pathway to selectively reduce the ester in the presence of the ketone under carefully controlled conditions.

| Reducing Agent | Stoichiometry | Temperature | Product | Expected Yield |

| LiAlH₄ | Excess | Room Temperature | 2-(1-hydroxy-3,3-dimethylbutyl)benzyl alcohol | High |

| DIBAL-H | 1 equivalent | -78 °C | 2-(3,3-dimethylbutanoyl)benzaldehyde | Moderate |

Data in the table is illustrative and based on the known reactivity of these reducing agents with esters.

Detailed Mechanistic Elucidation:Consequently, without experimental data on its reactions, no mechanistic studies, including kinetic analyses for rate law determination, have been reported for this compound.

While general principles of organic chemistry can be used to predict potential reactivity, the absence of specific experimental data for this compound prevents a scientifically accurate and detailed discussion as per the requested article structure. Further empirical research is required to elucidate the specific chemical properties and reaction pathways of this compound.

Isotope Labeling and Kinetic Isotope Effect (KIE) Analysis

Isotope labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction. This is achieved by replacing one or more atoms of a reactant with their heavier, non-radioactive isotopes (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H or D; or carbon, ¹²C, with ¹³C). The position of these isotopic labels in the product molecules can then be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, providing invaluable insight into bond-forming and bond-breaking processes.

When an isotopic substitution is made at a position involved in a bond that is broken or formed in the rate-determining step of a reaction, a change in the reaction rate is often observed. This phenomenon is known as the Kinetic Isotope Effect (KIE). The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_light) to the rate constant for the reaction with the heavier isotope (k_heavy).

A primary KIE is observed when the isotopically labeled bond is directly involved in the rate-determining step. For C-H bond cleavage, the replacement of hydrogen with deuterium typically results in a significant primary KIE (kH/kD > 1), as the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, and thus a higher activation energy for bond cleavage. The magnitude of the primary KIE can provide information about the transition state of the reaction.

Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking or making in the rate-determining step. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the labeled position during the reaction.

As no experimental data for this compound is available, a hypothetical data table for a generic reaction is presented below to illustrate the concept.

| Hypothetical Reaction Stage | Labeled Position | kH/kD | Interpretation |

| Enolization | α-carbon | 5.2 | C-H bond breaking is likely the rate-determining step. |

| Carbonyl Reduction | Carbonyl Carbon | 1.1 | No significant C-H bond breaking at this position in the rate-determining step. |

Intermediate Detection and Trapping Experiments

Many chemical reactions proceed through a series of steps involving the formation of transient species known as reaction intermediates. These intermediates are typically highly reactive and have short lifetimes, making their direct observation challenging. Intermediate detection and trapping experiments are designed to gather evidence for the existence of these fleeting species.

Direct detection methods often employ spectroscopic techniques capable of monitoring the reaction mixture in real-time. For example, rapid-scan UV-Vis spectroscopy, NMR spectroscopy, or mass spectrometry can sometimes identify the characteristic signals of an intermediate. nih.gov In some cases, hyperpolarized NMR techniques can be used to enhance the signals of transient species, allowing for their detection even at low concentrations. nih.gov

Trapping experiments involve introducing a "trapping agent" into the reaction mixture. This agent is a substance that is unreactive with the starting materials but reacts readily and specifically with the suspected intermediate to form a stable, characterizable product. The isolation and identification of this trapped product provide strong evidence for the presence of the intermediate in the reaction pathway. The choice of trapping agent is crucial and depends on the nature of the suspected intermediate (e.g., radical traps for radical intermediates, electrophilic traps for carbanions).

Reaction Pathway Mapping and Energy Profile Construction

Reaction pathway mapping involves the comprehensive elucidation of all the elementary steps that connect reactants to products, including the identification of all intermediates and transition states. This detailed map provides a complete mechanistic picture of the reaction.

Computational chemistry plays a vital role in modern reaction pathway mapping. Quantum mechanical calculations can be used to model the potential energy surface of a reaction. This surface is a mathematical representation of the energy of a chemical system as a function of the positions of its constituent atoms. By locating the minima (corresponding to reactants, intermediates, and products) and the saddle points (corresponding to transition states) on the potential energy surface, a reaction energy profile can be constructed.

The reaction energy profile plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products. This profile provides crucial quantitative information about the reaction mechanism, including:

The relative energies of reactants, intermediates, and products.

The activation energies for each step, which determine the rate of that step.

The structure of the transition states.

This information allows for the identification of the rate-determining step (the step with the highest activation energy) and can be used to predict how changes in reaction conditions or substrate structure might affect the reaction outcome. While this is a powerful tool for understanding reaction mechanisms, no such studies have been published for this compound.

Spectroscopic Methodologies for Structural Elucidation of 2 Carboethoxy 3,3 Dimethylbutyrophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy of 2'-Carboethoxy-3,3-dimethylbutyrophenone would be expected to reveal distinct signals corresponding to each unique proton environment within the molecule. The ethyl group of the carboethoxy substituent would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group, and a triplet for the terminal methyl protons (-CH₃), a result of spin-spin coupling. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, owing to the absence of adjacent protons. The four protons on the aromatic ring would likely present as a complex multiplet pattern in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns dictated by the ortho- and meta- relationships to the two substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.2 - 8.0 | Multiplet | 4H |

| -OCH₂CH₃ | ~4.4 | Quartet | 2H |

| -OCH₂CH₃ | ~1.4 | Triplet | 3H |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary in the actual spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. One would expect to observe signals for the two carbonyl carbons (ketone and ester) in the downfield region of the spectrum (typically 160-220 ppm). The aromatic carbons would appear in the approximate range of 120-140 ppm. The quaternary carbon of the tert-butyl group and the carbon attached to the three methyl groups will also have characteristic chemical shifts. The methylene and methyl carbons of the ethyl ester group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone C=O | ~200 |

| Ester C=O | ~170 |

| Aromatic C | 125-140 |

| -C (CH₃)₃ | ~45 |

| -OCH₂CH₃ | ~61 |

| -C(C H₃)₃ | ~27 |

Note: These are estimated chemical shifts and the actual experimental values may differ.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial in establishing the connection between the aromatic protons and the carbonyl carbons, as well as the connectivity of the tert-butyl group to the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between different parts of the molecule, such as the proximity of the tert-butyl group to certain aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups. A sharp, intense peak would be expected around 1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretching vibration. Another strong absorption, corresponding to the ketone carbonyl stretch, would likely appear in the range of 1680-1700 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic protons, typically in the 2850-3100 cm⁻¹ region, and C-O stretching for the ester group around 1100-1300 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester) | 1720 - 1740 |

| C=O (Ketone) | 1680 - 1700 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular weight of this compound and, from that, its exact elemental composition. The expected molecular formula is C₁₅H₂₀O₃, which would correspond to a very specific and accurate mass measurement, confirming the identity of the compound.

In a standard mass spectrometry experiment (e.g., using electron ionization), the molecule would be expected to produce a molecular ion peak [M]⁺. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the tert-butyl group, and cleavage at the carbonyl groups, leading to a series of characteristic fragment ions. The analysis of these fragmentation patterns would provide further corroboration of the proposed structure.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-(3,3-dimethyl-2-oxobutanoyl)benzoate |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of organic molecules by probing their fragmentation patterns. In an MS/MS experiment, the precursor ion of interest—typically the molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺)—is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pathways are governed by the underlying chemical structure, providing a veritable fingerprint of the molecule's functional groups and their arrangement.

For this compound (Molecular Formula: C₁₅H₂₀O₃, Exact Mass: 248.14 Da), the fragmentation pattern is predicted to be rich and informative due to the presence of two carbonyl groups (ketone and ester) and a sterically bulky tert-butyl group on an ortho-substituted aromatic ring.

Predicted Fragmentation Pathways:

The primary fragmentation routes for the molecular ion (m/z 248) would involve cleavages adjacent to the carbonyl groups and rearrangements influenced by the ortho-substitution.

α-Cleavage: This is a characteristic fragmentation for ketones and esters.

Cleavage adjacent to the ketone carbonyl can result in the loss of the tert-butyl radical (•C(CH₃)₃), leading to a stable acylium ion at m/z 191 . This is often a dominant fragmentation pathway for pivaloyl-substituted compounds.

A second α-cleavage can cause the loss of the entire pivaloyl group (C₅H₉O•), generating a fragment corresponding to the ethyl benzoate (B1203000) cation at m/z 151 .

McLafferty-type Rearrangements and Ortho Effects: While the classic McLafferty rearrangement is not possible due to the lack of γ-hydrogens on the 3,3-dimethylbutyl chain, the ortho-positioning of the carboethoxy group can facilitate unique intramolecular rearrangements. The proximity of the ester and ketone functionalities can lead to the neutral loss of ethanol (B145695) (C₂H₅OH) through a cyclic transition state, resulting in a fragment ion at m/z 202 .

Ester Group Fragmentation: The ethyl ester functionality can undergo its own characteristic fragmentations.

Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion would yield a fragment at m/z 203 .

A rearrangement involving hydrogen transfer can lead to the neutral loss of ethylene (B1197577) (C₂H₄), producing a fragment ion corresponding to the carboxylic acid at m/z 220 .

These predicted pathways allow for the construction of a theoretical fragmentation spectrum that can be used to identify the compound in complex mixtures or to confirm its structure upon synthesis.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 248 | 220 | C₂H₄ (28 Da) | Ester Rearrangement (Loss of Ethylene) |

| 248 | 203 | •OC₂H₅ (45 Da) | Ester α-Cleavage (Loss of Ethoxy Radical) |

| 248 | 202 | C₂H₅OH (46 Da) | Ortho Effect (Loss of Ethanol) |

| 248 | 191 | •C(CH₃)₃ (57 Da) | Ketone α-Cleavage (Loss of tert-Butyl Radical) |

| 248 | 151 | C₅H₉O• (85 Da) | Ketone α-Cleavage (Loss of Pivaloyl Radical) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can undergo these electronic transitions.

The principal chromophore in this compound is the substituted benzoyl system. This system is structurally related to both acetophenone (B1666503) and ethyl benzoate, and its UV-Vis spectrum is expected to reflect the electronic properties of the aromatic ring conjugated with the ketone and influenced by the ortho-carboethoxy group.

Expected Electronic Transitions:

Two primary types of electronic transitions are anticipated for this molecule:

π→π Transitions:* These are high-intensity absorptions arising from the promotion of electrons within the π-system of the benzene (B151609) ring and the conjugated ketone. For simple acetophenone, a strong π→π* transition is typically observed around 240-250 nm. studyraid.com The presence of the ortho-carboethoxy group may slightly alter the position and intensity of this band.

n→π Transitions:* This is a lower-intensity (forbidden) transition involving the promotion of a non-bonding electron from the ketone's oxygen atom to an anti-bonding π* orbital of the carbonyl group. In acetophenone, this transition results in a weak absorption band at a longer wavelength, typically around 320 nm. acs.org

The ortho-substitution is expected to induce steric hindrance between the bulky pivaloyl group and the adjacent carboethoxy group. This steric strain can force the ketone's carbonyl group out of the plane of the aromatic ring, disrupting π-conjugation. Such a disruption typically leads to a hypsochromic shift (blue shift, to shorter wavelength) of the π→π* band and a decrease in its molar absorptivity (hypochromic effect) when compared to an analogous para-substituted isomer where planarity and conjugation are maximized.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax Range (nm) | Electronic Transition | Chromophore | Expected Intensity |

|---|---|---|---|

| 235-245 | π→π | Substituted Benzoyl Group | High (ε > 10,000) |

| 315-325 | n→π | Ketone Carbonyl Group | Low (ε < 500) |

Computational Chemistry and Theoretical Studies on 2 Carboethoxy 3,3 Dimethylbutyrophenone

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the intricacies of molecular structure and reactivity.

The electronic structure of 2'-Carboethoxy-3,3-dimethylbutyrophenone is fundamental to its chemical properties. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with orbitals spread across the entire molecule. nih.gov For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the electron-donating ability of the molecule, while the LUMO relates to its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In this compound, the aromatic ring, the carbonyl group, and the ester group all contribute to the molecular orbitals. The delocalized π-system of the benzene (B151609) ring will significantly influence the energy levels of the frontier orbitals. The electron-withdrawing nature of the carbonyl and carboethoxy groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbon and the ester carbonyl carbon.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations, such as Density Functional Theory (DFT).

The three-dimensional structure of this compound dictates its physical and biological properties. Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like this, with several rotatable single bonds, multiple low-energy conformations may exist.

Conformational analysis involves systematically exploring the different spatial arrangements of the atoms that result from rotation about single bonds. The key dihedral angles to consider in this compound are around the bonds connecting the butyrophenone (B1668137) moiety to the phenyl ring and the carboethoxy group to the ring. The steric hindrance from the bulky 3,3-dimethylbutyl group will play a significant role in determining the preferred conformation. Computational methods can be used to calculate the relative energies of different conformers and identify the global minimum energy structure.

Table 2: Key Dihedral Angles in a Hypothetical Optimized Geometry of this compound

| Dihedral Angle | Description | Angle (degrees) |

|---|---|---|

| C(ring)-C(ring)-C(carbonyl)-C(butyl) | Orientation of the butyrophenone group relative to the ring | ~45 |

Note: These angles are hypothetical and represent a plausible low-energy conformation.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for structure validation. aip.org For this compound, important predictable parameters include:

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. Key vibrational modes for this molecule would include the C=O stretching of the ketone and the ester, C-O stretching of the ester, and aromatic C-H and C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding of each nucleus. These theoretical shifts can aid in the assignment of experimental NMR spectra.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| Ketone C=O Stretch (IR) | ~1690 cm⁻¹ | ~1685 cm⁻¹ |

| Ester C=O Stretch (IR) | ~1725 cm⁻¹ | ~1720 cm⁻¹ |

| Aromatic Proton Chemical Shifts (¹H NMR) | 7.2-7.8 ppm | 7.3-7.9 ppm |

Note: Predicted values are based on typical ranges for similar functional groups and would require specific calculations for this molecule.

Computational chemistry is a valuable tool for elucidating reaction mechanisms. rsc.org For this compound, potential reactions could involve the carbonyl group (e.g., nucleophilic addition) or the ester group (e.g., hydrolysis). By modeling the reaction pathway, it is possible to identify transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. For instance, the reaction of an α-haloketone with a nucleophile has been shown through DFT calculations to proceed through a transition state where the nucleophile interacts with both the α- and carbonyl carbons. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space. nih.gov For a flexible molecule like this compound, MD simulations can reveal how the molecule changes its shape in different environments (e.g., in a solvent or interacting with a biological target). researchgate.net These simulations can identify the most populated conformational states and the pathways for transitioning between them. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) is a modeling approach that aims to correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org For a class of compounds including this compound, a QSRR model could be developed to predict their reactivity in a particular chemical transformation. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to build a mathematical model that relates these descriptors to the observed reactivity. Such models are valuable for predicting the reactivity of new, unsynthesized compounds. mdpi.comnih.gov

Table 4: List of Compounds Mentioned in the Article

| Compound Name |

|---|

Predictive Modeling for Novel Derivatizations

In the realm of computational chemistry, predictive modeling serves as a powerful tool for the rational design of novel molecules with desired properties. While specific predictive modeling studies on this compound are not extensively documented in publicly available literature, the established principles of computational chemistry provide a robust framework for envisioning how such studies could be conducted. These in silico methods allow for the exploration of vast chemical spaces, saving significant time and resources compared to traditional synthetic and screening approaches.

Predictive modeling for the derivatization of this compound would likely focus on modifying its core structure to enhance specific biological activities or physicochemical properties. This process typically involves a combination of techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a hypothetical QSAR study would involve designing a set of virtual derivatives by modifying specific functional groups. For instance, the ethoxy group of the carboethoxy moiety could be replaced with other alkoxy groups, or substitutions could be made on the phenyl ring.

The next step would be to calculate a variety of molecular descriptors for each of these virtual derivatives. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A statistical model would then be developed to correlate these descriptors with a predicted biological activity. The resulting QSAR equation could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis.

Hypothetical QSAR Data for this compound Derivatives

| Derivative | LogP | Molecular Weight | Predicted IC50 (µM) |

| 2'-Carbomethoxy-3,3-dimethylbutyrophenone | 3.5 | 234.3 | 12.5 |

| 2'-Carbopropoxy-3,3-dimethylbutyrophenone | 4.2 | 262.4 | 8.2 |

| 4'-Fluoro-2'-Carboethoxy-3,3-dimethylbutyrophenone | 3.9 | 266.3 | 9.7 |

| 4'-Chloro-2'-Carboethoxy-3,3-dimethylbutyrophenone | 4.4 | 282.8 | 6.5 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the potential output of a QSAR study.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict how a small molecule like a derivative of this compound might interact with a biological target, such as a protein or enzyme.

A molecular docking study would begin with a three-dimensional model of the target protein. The virtual derivatives of this compound would then be "docked" into the active site of this protein. A scoring function is used to estimate the binding affinity of each derivative, with lower scores typically indicating a more favorable interaction.

The results of molecular docking can provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can guide the design of new derivatives with improved binding affinity and selectivity.

Hypothetical Molecular Docking Results for this compound Derivatives

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -7.2 | Tyr23, Phe88, Leu102 |

| 2'-Carboethoxy-4'-hydroxy-3,3-dimethylbutyrophenone | -8.5 | Tyr23, Phe88, Asp90 (H-bond) |

| 2'-Carbamoyl-3,3-dimethylbutyrophenone | -7.8 | Tyr23, Phe88, Asn105 (H-bond) |

Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the potential output of a molecular docking study.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of derivatization, DFT calculations can be used to compute a variety of molecular properties with high accuracy.

For derivatives of this compound, DFT could be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for understanding the reactivity of the molecules and their potential to interact with biological targets. For example, the HOMO-LUMO gap can provide an indication of the molecule's chemical stability.

By combining the insights from these predictive modeling techniques, it would be possible to rationally design novel derivatives of this compound with potentially enhanced biological activity and optimized physicochemical properties, paving the way for their future experimental investigation.

Derivatization and Subsequent Synthetic Transformations from 2 Carboethoxy 3,3 Dimethylbutyrophenone

Postulated Chemical Transformations of the Carboethoxy Group

The carboethoxy group is a versatile functional group that can undergo several transformations.

Formation of Amides, Hydrazides, and Other Ester Derivatives

In principle, the ethyl ester of 2'-Carboethoxy-3,3-dimethylbutyrophenone can be converted into a variety of other ester or amide derivatives through nucleophilic acyl substitution.

Amide Formation: Reaction with primary or secondary amines, often in the presence of a catalyst or after conversion to a more reactive acyl halide or anhydride, would be expected to yield the corresponding N-substituted amides. The general reaction scheme would involve the displacement of the ethoxy group by the amine.

Hydrazide Formation: Similarly, treatment with hydrazine (B178648) (N₂H₄) would likely produce the corresponding hydrazide. This reaction is a standard transformation for esters.

Transesterification: The ethyl ester could be converted to other esters (e.g., methyl, benzyl) by reacting the compound with a different alcohol in the presence of an acid or base catalyst.

Table 1: Potential Amide and Hydrazide Derivatives

| Reactant | Potential Product |

| Ammonia | 2-(3,3-dimethylbutanoyl)benzamide |

| Methylamine | N-methyl-2-(3,3-dimethylbutanoyl)benzamide |

| Hydrazine | 2-(3,3-dimethylbutanoyl)benzohydrazide |

Conversion to Aldehyde or Nitrile Functionalities

The transformation of the carboethoxy group into an aldehyde or a nitrile represents a reduction or a multi-step conversion, respectively.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is a challenging but feasible transformation. Reagents such as diisobutylaluminium hydride (DIBALH) at low temperatures are often employed for this purpose to avoid over-reduction to the corresponding alcohol.

Conversion to Nitrile: The conversion of the ester to a nitrile is a more involved process. It would likely proceed through the corresponding primary amide, which can then be dehydrated using a reagent like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀) to yield the nitrile.

Hypothesized Modifications of the Butyrophenone (B1668137) Moiety

The butyrophenone portion of the molecule offers additional sites for chemical modification, namely the alkyl chain and the ketone.

Regioselective Functionalization of the Alkyl Chain

The alkyl chain of the butyrophenone moiety, specifically the carbons alpha to the ketone, could potentially undergo functionalization. However, the presence of a quaternary carbon at the 3-position (with two methyl groups) sterically hinders reactions at the adjacent methylene (B1212753) group (position 2). Reactions at the methyl groups of the tert-butyl moiety are generally difficult to achieve under standard laboratory conditions.

Condensation Reactions with the Ketone

The ketone carbonyl group is a prime site for condensation reactions.

Knoevenagel Condensation: The ketone could potentially react with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst (e.g., piperidine, ammonia) to form a new carbon-carbon double bond.

Wittig Reaction: The ketone could be converted to an alkene through a Wittig reaction, using a phosphorus ylide. The nature of the resulting alkene would depend on the specific ylide used.

Aldol-type Reactions: While the ketone itself does not have alpha-hydrogens for self-condensation, it could potentially act as an electrophile in a crossed aldol (B89426) condensation with another enolizable ketone or aldehyde.

Table 2: Potential Condensation Products

| Reagent | Reaction Type | Potential Product |

| Malononitrile | Knoevenagel | Product of condensation at the ketone |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Wittig | Alkene corresponding to the ketone |

Plausible Multi-Component Reactions

Given its array of functional groups, this compound could theoretically participate in multi-component reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the reactants. For instance, a reaction involving the ketone, an amine, and a source of cyanide (Strecker-type reaction) or an isocyanide (Ugi or Passerini-type reaction) could be envisioned, although no specific examples involving this compound have been found in the literature.

Synthesis of Structural Analogues and Isomers

The strategic synthesis of structural analogues and isomers of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties. These syntheses involve modifying the substitution pattern on the aromatic ring or altering the arrangement of the functional groups.

Synthesis of Positional Isomers

The synthesis of positional isomers, such as 3'- and 4'-carboethoxy-3,3-dimethylbutyrophenone, can be achieved through Friedel-Crafts acylation of ethyl benzoate (B1203000). The directing effects of the carboethoxy group, which is a meta-director, will primarily yield the 3'-substituted product. The 4'-substituted isomer can be synthesized from the corresponding para-substituted starting material, such as ethyl 4-aminobenzoate (B8803810), through a Sandmeyer-type reaction or other modern cross-coupling methodologies.

A general route to access these isomers is outlined below:

Synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone:

Ethyl benzoate is subjected to Friedel-Crafts acylation with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The major product will be the meta-substituted isomer due to the directing effect of the ester group.

Synthesis of 4'-Carboethoxy-3,3-dimethylbutyrophenone:

A plausible route starts from ethyl 4-aminobenzoate (benzocaine). The amino group can be converted to a diazonium salt, which is then subjected to a reaction that introduces the 3,3-dimethylbutanoyl group. Alternatively, palladium-catalyzed cross-coupling reactions of ethyl 4-iodobenzoate (B1621894) with an appropriate organometallic reagent bearing the 3,3-dimethylbutanoyl moiety could be employed.

Synthesis of Other Structural Analogues

The synthesis of a broader range of structural analogues can be accomplished by introducing various substituents on the aromatic ring or by modifying the side chains. For instance, analogues with different alkyl groups on the ketone or ester function can be prepared by using the corresponding acyl chlorides or alcohols in the synthetic sequence.

Furthermore, the core structure of this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. The ortho-disposed ketone and ester functionalities can undergo intramolecular cyclization reactions to form chromones, quinolones, and isocoumarins, which are important scaffolds in medicinal chemistry.

Synthesis of Chromone (B188151) Analogues: Treatment of 2'-hydroxy-3,3-dimethylbutyrophenone (which can be obtained from the target compound via selective demethylation of a methoxy (B1213986) precursor or through other synthetic routes) with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of a chromone ring system.

Synthesis of Quinolone Analogues: Starting from an amino-substituted analogue of this compound, intramolecular condensation can be induced to form a quinolone ring. For example, the reaction of an aniline (B41778) derivative with a β-ketoester, a common strategy for quinolone synthesis, can be adapted.

Synthesis of Isocoumarin (B1212949) Analogues: Intramolecular cyclization of this compound can be promoted under specific conditions to yield isocoumarin derivatives. This can involve the activation of the ester carbonyl and subsequent attack by an enol or enolate derived from the ketone.

The following table summarizes some potential structural analogues and the general synthetic strategies for their preparation.

| Compound Name | Structure | General Synthetic Strategy |

| 3'-Carboethoxy-3,3-dimethylbutyrophenone | Friedel-Crafts acylation of ethyl benzoate. | |

| 4'-Carboethoxy-3,3-dimethylbutyrophenone | Multi-step synthesis from ethyl 4-aminobenzoate or cross-coupling from ethyl 4-iodobenzoate. | |

| Chromone analogue | Intramolecular cyclization of a 2'-hydroxy analogue. | |

| Quinolone analogue | Intramolecular condensation of a 2'-amino analogue. | |

| Isocoumarin analogue | Intramolecular cyclization of this compound. |

Advanced Analytical Method Development for 2 Carboethoxy 3,3 Dimethylbutyrophenone

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like 2'-Carboethoxy-3,3-dimethylbutyrophenone, various chromatographic techniques can be employed to assess its purity and identify potential impurities.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is an appropriate method for its purity assessment and the detection of any volatile impurities that may be present from the synthesis process.

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The choice of the stationary phase is critical to achieve optimal separation of the main component from its impurities. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds.

Detailed Research Findings:

A hypothetical study on the purity of a this compound sample by GC-FID might yield the following parameters and results. The primary peak corresponding to the target compound would be identified by its retention time, and its purity would be calculated based on the area percentage of all detected peaks.

Interactive Data Table: Hypothetical GC-FID Purity Analysis of this compound

| Parameter | Value |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Injection Volume | 1.0 µL (split ratio 50:1) |

| Retention Time of Main Peak | 12.5 minutes |

| Purity (Area %) | 99.5% |

| Known Impurity 1 (RT) | 10.2 minutes (0.2%) |

| Known Impurity 2 (RT) | 11.8 minutes (0.15%) |

| Unknown Impurity (RT) | 13.1 minutes (0.15%) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, a reversed-phase HPLC method is generally suitable.

In reversed-phase HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A UV detector is often employed for quantification, as the butyrophenone (B1668137) structure contains a chromophore that absorbs UV light.

Detailed Research Findings:

A developed and validated RP-HPLC method for the quantification of this compound could have the following characteristics. The method would be validated for linearity, accuracy, precision, and specificity to ensure reliable results.

Interactive Data Table: Hypothetical RP-HPLC Method for this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Retention Time | 8.2 minutes |

| Linearity Range (R²) | 1 - 200 µg/mL (>0.999) |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

If this compound possesses a chiral center and is intended for use as a single enantiomer, then chiral chromatography is essential to determine its enantiomeric purity. Chiral separations are typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. Both normal-phase and reversed-phase chiral chromatography can be explored.

Detailed Research Findings:

While there is no specific information indicating that this compound is a chiral compound, if we were to hypothetically assume it is, a chiral HPLC method could be developed. The following table presents a possible set of conditions for such a separation.

Interactive Data Table: Hypothetical Chiral HPLC Method for Enantiomeric Purity

| Parameter | Value |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 245 nm |

| Retention Time (R-enantiomer) | 9.5 minutes |

| Retention Time (S-enantiomer) | 11.2 minutes |

| Resolution | > 2.0 |

| Enantiomeric Excess (%) | > 99.5% |

Quantitative Analytical Methodologies

Beyond chromatographic techniques, classical and instrumental quantitative methods can also be applied for the analysis of this compound.

Titrimetric methods, while classical, can offer a high degree of precision and accuracy for the assay of pure substances. For this compound, the presence of the ester functional group allows for quantification via saponification titration.

This method involves the hydrolysis of the ester using a known excess of a strong base (e.g., sodium hydroxide). The unreacted base is then back-titrated with a standardized acid (e.g., hydrochloric acid). The amount of base consumed is stoichiometrically related to the amount of the ester present.

Detailed Research Findings:

A saponification titration for the assay of this compound would be performed as follows. The results would be compared against a reference standard.

Interactive Data Table: Hypothetical Saponification Titration for Assay

| Parameter | Procedure/Value |

| Sample Weight | ~500 mg |

| Saponification Reagent | 0.5 M Ethanolic Potassium Hydroxide |

| Reaction Time | 1 hour under reflux |

| Titrant | 0.5 M Hydrochloric Acid |

| Indicator | Phenolphthalein |

| Endpoint | Colorless to pale pink |

| Assay (as is basis) | 99.8% |

| Relative Standard Deviation | < 0.5% |

UV-Visible spectrophotometry can be a simple and rapid method for the quantification of this compound, provided it is the only absorbing species in the sample matrix at the wavelength of maximum absorbance (λmax). The butyrophenone moiety is expected to have a distinct UV absorption profile.

A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, based on the Beer-Lambert law.

Detailed Research Findings:

A UV spectrophotometric method would first involve determining the λmax of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile.

Interactive Data Table: Hypothetical UV Spectrophotometric Quantification

| Parameter | Value |

| Solvent | Ethanol |

| Wavelength of Max. Abs. (λmax) | 245 nm |

| Molar Absorptivity (ε) | 12,500 L mol⁻¹ cm⁻¹ |

| Linearity Range | 2 - 20 mg/L |

| Correlation Coefficient (R²) | > 0.9995 |

| Accuracy (% Recovery) | 98.5% - 101.5% |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2'-Carboethoxy-3,3-dimethylbutyrophenone with high purity?

- Methodological Answer : The synthesis involves introducing the carboethoxy group (COOEt) to the phenyl ring of 3,3-dimethylbutyrophenone. A plausible route includes esterification of a hydroxylated intermediate using ethyl chloroformate or transesterification under basic conditions (e.g., K2CO3/DMF) . Optimization should focus on reaction temperature (60–80°C) and catalyst selection (e.g., pyridine for acid scavenging) to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and functional groups?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the carboethoxy group (δ ~4.2–4.4 ppm for OCH2CH3; δ ~165–170 ppm for carbonyl) and dimethylbutyrophenone backbone (δ ~1.2–1.4 ppm for CH(CH3)2) .

- FT-IR : Key peaks include ester C=O (~1740 cm<sup>-1</sup>), aromatic C=C (~1600 cm<sup>-1</sup>), and ketone C=O (~1680 cm<sup>-1</sup>) .

- GC-MS/HPLC : Quantify purity (>98%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization for fragmentation pattern validation .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer : Initial screening should include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference antibiotics .

- Enzyme Inhibition : Test COX-1/COX-2 inhibition using fluorometric or colorimetric kits (e.g., Cayman Chemical) to assess anti-inflammatory potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to evaluate IC50 values, with cisplatin as a positive control .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., carboethoxy vs. bromo) influence bioactivity in butyrophenone derivatives?

- Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., 3'-bromo, 4'-chloro derivatives) and evaluating their biological profiles. Use Hammett σ constants to correlate substituent electronegativity with activity:

- The carboethoxy group (σ ~0.45) enhances electron-withdrawing effects, potentially increasing binding affinity to targets like COX-2 compared to electron-donating groups (e.g., -OCH3, σ ~-0.27) .

- Molecular docking (AutoDock Vina) can predict interactions between the carboethoxy group and enzyme active sites (e.g., COX-2 PDB: 5KIR) .

Q. How can contradictory data on antimicrobial efficacy (e.g., variable MIC values) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions or compound stability:

- Standardize Protocols : Use CLSI guidelines for broth microdilution (pH 7.2, 37°C) and pre-test compound stability in DMSO/water .

- Check Degradation : LC-MS monitoring (e.g., Thermo Q Exactive) identifies hydrolysis products (e.g., free carboxylic acid) that reduce efficacy .

- Synergy Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to distinguish intrinsic activity from resistance mechanisms .